1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of azetidines, a class of compounds to which “1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid” belongs, has been the subject of considerable research . Various methods have been developed, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Molecular Structure Analysis
The molecular formula of “1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid” is C12H20N2O3. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.
Scientific Research Applications
In medicinal chemistry, azetidines are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry . They are also used in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . In synthetic chemistry, azetidines are used in the synthesis of functionalized azetidines .
The methods of application or experimental procedures vary depending on the specific application. For example, in the synthesis of functionalized azetidines, the starting compound (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by
- Azetidines are used in various organic reactions, such as substitution, elimination, oxidation, and coupling .
- They are excellent candidates for ring-opening and expansion reactions .
- Carboxylic acids, like “1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid”, can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Carboxylic acids can be used in the area of polymers as monomers, additives, catalysts, etc .
- They can be used in the synthesis of both synthetic and natural polymers .
- Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry .
- They are often used as amino acid surrogates .
- Azetidines have important prospects in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions .
Organic Synthesis
Nanotechnology
Polymers
Medicine and Pharmacy
Catalytic Processes
Synthesis of Functionalized Azetidines
- Azetidines are used in various organic reactions, such as substitution, elimination, oxidation, and coupling .
- They are excellent candidates for ring-opening and expansion reactions .
- Carboxylic acids, like “1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid”, can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Carboxylic acids can be used in the area of polymers as monomers, additives, catalysts, etc .
- They can be used in the synthesis of both synthetic and natural polymers .
- Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry .
- They are often used as amino acid surrogates .
- Azetidines have important prospects in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions .
Organic Synthesis
Nanotechnology
Polymers
Medicine and Pharmacy
Catalytic Processes
Synthesis of Functionalized Azetidines
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-(cyclohexylamino)-2-oxoethyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(13-10-4-2-1-3-5-10)8-14-6-9(7-14)12(16)17/h9-10H,1-8H2,(H,13,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQTWKJDVWRYMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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